SIS1 protein - 139874-81-0

SIS1 protein

Catalog Number: EVT-1520769
CAS Number: 139874-81-0
Molecular Formula: C20H28O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SIS1 protein, a type II heat shock protein, is a crucial co-chaperone in the cellular stress response, particularly in the context of protein misfolding and aggregation. It is primarily found in Saccharomyces cerevisiae, commonly known as baker's yeast. This protein plays a significant role in modulating the activity of the heat shock protein 70 family, which is essential for protein folding and protection against stress-induced damage. SIS1 is classified as a member of the DnaJ family of proteins, which are characterized by their J-domain that facilitates the interaction with heat shock proteins.

Source and Classification

SIS1 is encoded by the SIS1 gene located on chromosome XIV of S. cerevisiae. Its classification as a J-protein places it within a broader family of proteins that are involved in regulating the activity of heat shock proteins, specifically Hsp70. This classification highlights its role in cellular processes related to protein homeostasis and stress response mechanisms

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Synthesis Analysis

Methods and Technical Details

The synthesis of SIS1 involves standard eukaryotic transcription and translation processes. The SIS1 gene is transcribed into messenger RNA, which is then translated into the SIS1 protein in the cytoplasm. Techniques such as stable isotope labeling by amino acids in cell culture (SILAC) have been employed to study SIS1's synthesis and degradation rates, providing insights into its dynamics under various cellular conditions

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. Additionally, genetic manipulation techniques such as CRISPR-Cas9 can be utilized to create mutant strains for functional studies.

Molecular Structure Analysis

Structure and Data

The SIS1 protein consists of several key structural features typical of J-proteins:

  • J-Domain: This domain is critical for the interaction with Hsp70 proteins, enhancing their ATPase activity.
  • C-Terminal Domain: This region is involved in substrate binding and specificity.

Experimental data indicate that SIS1 has a molecular weight of approximately 30 kDa and an isoelectric point around 5.2, which suggests it is slightly acidic under physiological conditions . The structural configuration allows SIS1 to effectively interact with misfolded proteins and facilitate their refolding or degradation.

Chemical Reactions Analysis

Reactions and Technical Details

SIS1 participates in various biochemical reactions primarily related to protein folding and stabilization. Its interaction with Hsp70 involves:

  • ATP Hydrolysis: SIS1 enhances the ATPase activity of Hsp70, promoting substrate binding.
  • Protein Complex Formation: It forms complexes with misfolded proteins, directing them towards refolding pathways or degradation via proteasomal pathways.

These reactions are vital during cellular stress conditions where misfolded proteins accumulate .

Mechanism of Action

Process and Data

The mechanism by which SIS1 operates involves several steps:

  1. Stress Sensing: Under conditions such as heat shock or oxidative stress, SIS1 relocalizes from the nucleoplasm to areas where misfolded proteins accumulate.
  2. Client Delivery: It binds to unfolded or aggregated proteins and delivers them to Hsp70 for proper folding.
  3. Activation of Stress Response: By modulating the interaction between Hsp70 and transcription factors like Hsf1 (heat shock factor 1), SIS1 plays a critical role in initiating the heat shock response, thereby enhancing cellular resilience against stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 30 kDa
  • Isoelectric Point: ~5.2
  • Hydrophobicity: The protein exhibits moderate hydrophobicity, which influences its interaction with other proteins.
  • Stability: Studies suggest that SIS1 has a relatively short half-life under non-stress conditions but stabilizes during stress responses due to increased expression levels
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These properties contribute to its functionality as a chaperone under various physiological conditions.

Applications

Scientific Uses

SIS1 has several important applications in scientific research:

  • Model Organism Studies: As a well-characterized protein in yeast, SIS1 serves as a model for studying chaperone functions and stress responses applicable to higher eukaryotes.
  • Disease Research: Understanding SIS1's role in proteostasis provides insights into diseases associated with protein misfolding, such as neurodegenerative disorders.
  • Biotechnology: Manipulating SIS1 expression can enhance the yield of recombinant proteins by improving folding efficiency during production processes.

Research continues to explore its potential therapeutic applications in enhancing cell survival under stress conditions .

Structural Characterization of SIS1

Primary Sequence Homology with Bacterial DnaJ Proteins

SIS1 (SIt4 Suppressor 1) is an essential Saccharomyces cerevisiae molecular chaperone belonging to the Hsp40 (DnaJ) family. Its discovery stemmed from its identification as a high-copy suppressor of growth defects in yeast strains harboring mutations in the SIT4 phosphatase gene [1] [6]. Bioinformatics and biochemical analyses reveal that SIS1 shares significant evolutionary conservation with bacterial DnaJ proteins, particularly within its N-terminal and C-terminal regions. Approximately 32% amino acid identity exists between SIS1 and Escherichia coli DnaJ within these terminal domains, underscoring deep conservation of core chaperone elements across evolutionary lineages [1] [4] [5]. This homology is most pronounced within the critically important J-domain (see Section 1.2), which contains the signature HPD tripeptide motif essential for Hsp70 interaction and ATPase stimulation. This motif is universally conserved among DnaJ homologs from bacteria to humans and is indispensable for SIS1 function in vivo [1] [10]. Notably, the central region of SIS1 (roughly the middle third) diverges significantly from bacterial DnaJ and harbors unique structural features critical for its specialized functions in yeast [1].

Domain Architecture: J-Domain, Glycine/Methionine-Rich Regions, and Substrate-Binding Domains

SIS1 exhibits a modular architecture characteristic of Type II Hsp40 proteins, comprising several functionally distinct domains:

  • N-terminal J-domain (residues ~1-70): This highly conserved domain adopts a characteristic four-helix bundle structure. Its primary function is to bind and allosterically regulate cytosolic Hsp70 partners (primarily Ssa1 in yeast). The J-domain stimulates the ATPase activity of Hsp70, facilitating the conformational change necessary for stable substrate binding [1] [6] [9]. Mutations within the HPD motif (e.g., H34Q) abolish SIS1 function and are lethal, proving its essential role as an Hsp70 cochaperone [10].

  • Glycine-rich Region (residues ~71-170): This flexible linker region connects the J-domain to the C-terminal substrate-binding domain. Unique to SIS1 compared to bacterial DnaJ, this region is subdivided into two distinct segments:

  • Glycine/Phenylalanine-rich region (G/F; residues ~71-120): Characterized by a high abundance of glycine and phenylalanine residues. This segment is crucial for SIS1's essential functions, including cell viability and specific chaperone activities like prion propagation ([RNQ+]) [3]. Single amino acid substitutions (e.g., N108I, D110G/N) within a short, conserved stretch of the G/F region specifically impair prion maintenance without affecting viability, highlighting its role in substrate specificity [3].
  • Glycine/Methionine-rich region (G/M; residues ~121-170): Rich in glycine and methionine residues. While less critical for viability than the G/F region, deletion (ΔG/M) or specific mutations within G/M impair chaperone functions, including prion maintenance and substrate binding/transfer efficiency [1] [3]. Both G/F and G/M contribute to SIS1's association with partner proteins, including a ~40 kDa protein identified in early studies [1].
  • C-terminal Substrate-Binding Domain (CTD; residues ~171-352): This domain is responsible for recognizing and binding non-native polypeptide substrates. Structural studies (X-ray crystallography at 2.7 Å resolution) reveal that the SIS1 CTD forms an elongated structure consisting of two similar β-sandwich subdomains (Domain I and Domain II), each capable of hydrophobic interactions [9]. Crucially, SIS1 functions as a homodimer. Dimerization occurs via a short C-terminal motif (residues ~337-352) following Domain II, forming a U-shaped architecture with a large central cleft [9]. This dimeric state is absolutely essential for SIS1's chaperone activity in substrate binding and processing. While the CTD alone can bind unfolded polypeptides, the dimeric arrangement significantly enhances this capacity and facilitates functional cooperation with Hsp70. Truncated SIS1 (1-337) lacking the dimerization motif retains the ability to stimulate Hsp70 ATPase activity but is severely compromised in chaperoning substrate refolding [9]. The hydrophobic depressions within Domain I of each monomer are implicated in binding hydrophobic side chains of client proteins.

Table 1: Domain Architecture of SIS1 Compared to Ydj1 and E. coli DnaJ

FeatureSIS1 (Type II Hsp40)Ydj1 (Type I Hsp40)E. coli DnaJ
J-domainYes (Essential)YesYes
Glycine-rich Reg.Yes (G/F + G/M)Yes (Shorter G/F)No
Cysteine-rich Reg.NoYes (Zn finger-like)Yes
Substrate DomainDouble β-barrel CTDDouble β-barrel CTDDouble β-barrel CTD
DimerizationC-terminal motifNot characterizedC-terminal motif
Essential in YeastYesNoN/A

Comparative Analysis of Type II Hsp40 Co-Chaperones (SIS1 vs. Ydj1)

The S. cerevisiae cytosol/nucleus harbors multiple Hsp40s partnering with Hsp70 Ssa. SIS1 and Ydj1 represent the most prominent examples of functionally distinct Type II and Type I Hsp40s, respectively. Despite sharing the core J-domain + CTD architecture and partnering with Ssa1, they exhibit significant structural and functional divergence:

  • Domain Structure Differences: The most striking difference is the presence of a zinc finger-like cysteine-rich domain (CRD) in Ydj1 (Type I), located between its G/F region and CTD. This domain, absent in SIS1 (Type II), significantly enhances Ydj1's ability to bind and stabilize certain unfolded substrates, particularly preventing the aggregation of proteins like firefly luciferase [4] [7]. Conversely, SIS1 possesses a more extensive and functionally subdivided glycine-rich region (G/F + G/M) compared to Ydj1 [3].

  • Functional Specialization and Redundancy:

  • Essentiality: SIS1 is absolutely essential for yeast viability, while YDJ1 is not, although ydj1Δ cells exhibit severe growth defects [1] [4] [6]. This underscores a unique, non-redundant role for SIS1.
  • Suppression: Overexpression of SIS1 can suppress the slow-growth phenotype of ydj1Δ cells, demonstrating functional overlap in some processes, likely related to general Hsp70 cochaperone functions like protein translocation [4]. Conversely, overexpression of YDJ1 cannot rescue the lethality of sis1Δ cells, highlighting SIS1's irreplaceable roles [1] [10].
  • Prion Propagation: SIS1 is specifically required for the propagation of the [RNQ+] prion (aggregated form of Rnq1 protein); Ydj1 is not involved and cannot substitute. Human Hdj1 (DnaJB1, SIS1 homolog) can function in [RNQ+] maintenance, but Hdj2 (DnaJA1, Ydj1 homolog) cannot, indicating functional conservation of this specificity [3]. The SIS1 G/F region harbors critical determinants for this specific function.
  • Substrate Refolding Efficiency: While both SIS1 and Ydj1 can partner with Ssa1 to refold denatured luciferase in vitro, the Ydj1:Ssa1 complex is up to 4 times more efficient than the SIS1:Ssa1 complex [7]. This difference correlates with Ydj1's superior ability to prevent luciferase aggregation via its CRD. Paradoxically, both cochaperones can bind similar quantities of chemically denatured luciferase, suggesting differences lie in how they present or handle substrates for Hsp70 rather than just binding capacity [7].
  • Substrate Degradation: SIS1 plays a specialized role in targeting specific misfolded proteins for degradation via nuclear proteasomes, a function not shared with Ydj1 [6] [10].
  • Cellular Roles: Both contribute to general protein folding, translocation, and protection against stress. However, SIS1 has specific links to translation initiation [6], tRNA nuclear import during stress [6], and proteasomal degradation of cytosolic misfolded proteins [6] [10]. Ydj1 plays more prominent roles in ER and mitochondrial protein import [4] [7].

AlphaFold-Predicted Conformational Dynamics and Functional Implications

The advent of deep learning-based protein structure prediction, exemplified by AlphaFold, provides powerful insights into SIS1's structure and potential dynamics, complementing experimental data like X-ray crystallography:

  • High-Confidence Dimer Model: AlphaFold predictions for SIS1 align remarkably well with the experimentally determined dimeric structure, showing high confidence (pLDDT > 90) for the core J-domain, G/F, G/M, and CTD regions [2] [6]. The predicted model confirms the U-shaped architecture and the critical role of the C-terminal residues (337-352) in forming the dimer interface [9].

  • Glycine-rich Region Flexibility: AlphaFold predictions typically show lower confidence (pLDDT ~70-85) for parts of the G/F and G/M regions [2]. This lower confidence correlates with the experimentally observed flexibility and lack of defined secondary structure in these glycine-rich linkers [1] [9]. This intrinsic flexibility is likely crucial for SIS1's function, allowing the J-domain and CTD to sample different spatial configurations relative to each other. This could facilitate interactions with diverse partners (Hsp70, substrates, other chaperones) and enable the "presentation" of bound substrates to Hsp70 within the central cleft.

  • Substrate Binding Cleft: The AlphaFold model vividly depicts the large, positively charged and hydrophobic cleft formed between the two CTDs of the dimer [2] [9]. This cleft is predicted to be the primary site for binding exposed hydrophobic stretches of non-native polypeptides. The flexibility of the glycine-rich regions might allow the dimer to "scoop" or "cradle" substrates of varying sizes within this cleft.

  • Implications for Hsp70 Interaction: The AlphaFold structure, combined with biochemical data, supports a model where the SIS1 dimer acts as a central hub. Substrates bind within the CTD cleft. The flexible linker allows the J-domains, positioned near the opening of the cleft, to engage Hsp70 (Ssa1). This spatial arrangement facilitates the efficient transfer of the substrate from SIS1 to the peptide-binding domain of ATP-hydrolyzed Hsp70, a process critical for productive folding or degradation [9] [10]. The dynamics predicted by the low-confidence regions in the glycine-rich linkers might be essential for coordinating this handoff.

  • Essential Interactions: AlphaFold predictions support experimental findings that dimerization is non-negotiable for function. Truncations or mutations disrupting dimerization (e.g., Δ352-352) would collapse the functional cleft and impair substrate handling [9] [10]. Similarly, the integrity of the J-domain helix II (containing HPD) and the hydrophobic patches in the CTD are highlighted as high-confidence, stable elements essential for partner interactions.

Table 2: AlphaFold Predictions for SIS1 Domains and Functional Implications

Domain/RegionAlphaFold Confidence (pLDDT)Predicted Structural FeaturesFunctional Implications
J-domain (1-70)Very High (>90)Stable 4-helix bundleRigid domain for Hsp70 (Ssa1) docking via HPD motif. Essential for ATPase stimulation.
G/F Region (71-120)Medium-High (70-85)Flexible, likely disorderedDeterminant for specific interactions (e.g., prions). Allows J-domain positioning.
G/M Region (121-170)Medium (70-80)Flexible, likely disorderedContributes to substrate binding/transfer efficiency. Allows CTD positioning.
CTD (Domain I/II, 171-336)Very High (>90)Stable double β-sandwichForms dimer interface and hydrophobic substrate binding cleft. Binds non-native polypeptides.
Dimer Motif (337-352)High (>85)Extended β-strand / loopMediates stable homodimerization. Essential for cleft formation and function.
Full DimerN/AU-shaped architecture with cleftCentral hub for substrate capture and handoff to Hsp70. Flexibility enables functional coordination.

Properties

CAS Number

139874-81-0

Product Name

SIS1 protein

Molecular Formula

C20H28O3

Synonyms

SIS1 protein

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